Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
CAS No.: 2059084-78-3
Cat. No.: VC6678896
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059084-78-3 |
|---|---|
| Molecular Formula | C15H23N3O3 |
| Molecular Weight | 293.367 |
| IUPAC Name | tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | HCNYJRPOPQRJNX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a piperidine ring substituted at the 3-position with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a tert-butyl carbamate group at the 1-position. Its molecular formula is C₁₅H₂₃N₃O₃, with a molecular weight of 293.367 g/mol. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3 |
| InChI Key | HCNYJRPOPQRJNX-UHFFFAOYSA-N |
| PubChem CID | 91809702 |
| Solubility | Not publicly available |
The cyclopropane ring introduces steric constraints, while the oxadiazole moiety contributes to electronic interactions, making the compound a candidate for targeting biological macromolecules.
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the formation of the 1,2,4-oxadiazole ring. A common approach includes:
-
Oxadiazole Ring Formation: Cyclocondensation of a nitrile derivative with hydroxylamine or its analogs under acidic or basic conditions. For example, 3-cyclopropyl-5-(piperidin-3-yl)-1,2,4-oxadiazole can be synthesized via reaction of cyclopropanecarbonitrile with hydroxylamine, followed by cyclization.
-
Piperidine Functionalization: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
-
Final Coupling: The oxadiazole intermediate is coupled to the Boc-protected piperidine via alkylation or nucleophilic substitution, often employing catalysts like palladium for cross-coupling reactions.
Reaction conditions (e.g., temperature, solvent) are critical for yield optimization. For instance, oxadiazole formation may require refluxing in ethanol, while Boc protection is typically performed at room temperature in dichloromethane.
Analytical Characterization
Standard characterization methods include:
-
Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra confirm the presence of the cyclopropyl (δ 0.5–1.5 ppm) and tert-butyl groups (δ 1.2 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at m/z 293.367 align with the theoretical molecular weight.
-
HPLC Purity Analysis: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically shows ≥95% purity for research-grade material.
Challenges and Future Directions
Synthesis Optimization
Current limitations include low yields (~40%) during oxadiazole cyclization. Future work could explore microwave-assisted synthesis or flow chemistry to improve efficiency.
Biological Screening
Comprehensive in vitro and in vivo studies are needed to validate hypothesized activities. Priority targets include kinase and G-protein-coupled receptor assays.
Derivative Development
Modifying the cyclopropane ring (e.g., fluorination) or replacing the Boc group with alternative carbamates may enhance bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume